allyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Allyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions
Formation of the Pyrimido[2,1-b][1,3]thiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include ammonium thiocyanate and ethyl acetoacetate.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Substitution with 4-Ethoxy-3-Methoxyphenyl Group: This step typically involves a nucleophilic aromatic substitution reaction, where the 4-ethoxy-3-methoxyphenyl group is introduced using a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Allyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, allyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its diverse functional groups. It may serve as a probe to investigate biochemical pathways and molecular targets.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for drug development. Its structure can be modified to enhance pharmacological properties and reduce toxicity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of allyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with target molecules, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Allyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Allyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxamide
Uniqueness
The uniqueness of allyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate lies in its combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications. The presence of both ethoxy and methoxy groups on the phenyl ring, along with the pyrimido[2,1-b][1,3]thiazine core, sets it apart from similar compounds.
Biological Activity
Allyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a pyrimido[2,1-b][1,3]thiazine core. Its molecular formula is C21H24N2O5S, and it exhibits various functional groups that contribute to its biological activity.
Antitumor Activity
Research has indicated that compounds containing the pyrimido[2,1-b][1,3]thiazine scaffold exhibit significant antitumor properties. For instance, studies have shown that derivatives of this class can inhibit cell proliferation in various cancer cell lines. The mechanism often involves interference with DNA replication or apoptosis pathways.
Antibacterial and Antifungal Properties
Compounds similar to this compound have demonstrated antibacterial and antifungal activities. The presence of the thiazine moiety is crucial for these effects, as it enhances interaction with microbial enzymes or membranes.
Anti-inflammatory Effects
There is evidence suggesting that this compound may possess anti-inflammatory properties. It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines or enzymes such as cyclooxygenase.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression or inflammation.
- Receptor Binding : It can bind to various receptors in cells, altering signaling pathways that lead to cell growth inhibition or apoptosis.
Synthesis and Biological Evaluation
A study published in De Gruyter described the synthesis of related pyrimido[2,1-b][1,3]thiazine compounds and their evaluation for biological activities. The synthesized compounds showed promising results against several cancer cell lines and were noted for their moderate antibacterial properties .
In another investigation focused on Mannich bases derived from similar structures, it was found that certain derivatives exhibited cytotoxicity significantly higher than standard chemotherapeutic agents like 5-fluorouracil . This suggests that modifications to the allyl compound could enhance its therapeutic potential.
Data Table: Summary of Biological Activities
Properties
CAS No. |
618411-42-0 |
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Molecular Formula |
C21H24N2O5S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
prop-2-enyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C21H24N2O5S/c1-5-10-28-20(25)18-13(3)22-21-23(17(24)9-11-29-21)19(18)14-7-8-15(27-6-2)16(12-14)26-4/h5,7-8,12,19H,1,6,9-11H2,2-4H3 |
InChI Key |
DEOSYOVGYDWJHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC=C)OC |
Origin of Product |
United States |
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